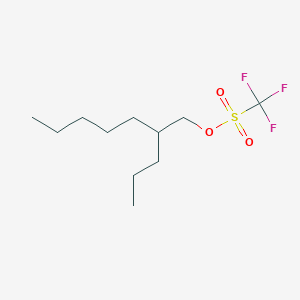

2-Propyl-1-heptyl triflate

Description

Propriétés

Formule moléculaire |

C11H21F3O3S |

|---|---|

Poids moléculaire |

290.34 g/mol |

Nom IUPAC |

2-propylheptyl trifluoromethanesulfonate |

InChI |

InChI=1S/C11H21F3O3S/c1-3-5-6-8-10(7-4-2)9-17-18(15,16)11(12,13)14/h10H,3-9H2,1-2H3 |

Clé InChI |

ILTZNSJTIGIXCW-UHFFFAOYSA-N |

SMILES canonique |

CCCCCC(CCC)COS(=O)(=O)C(F)(F)F |

Origine du produit |

United States |

Applications De Recherche Scientifique

Electrophilic Alkylation

One of the primary applications of 2-propyl-1-heptyl triflate is in electrophilic alkylation reactions. It can react with nucleophiles such as amines, alcohols, and thiols to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. This property makes it useful for synthesizing complex organic molecules in medicinal chemistry .

Synthesis of Pharmaceuticals

The compound has been utilized in the synthesis of pharmaceutical intermediates. For instance, it can be employed to create derivatives of biologically active compounds through alkylation processes. Case studies have shown its effectiveness in modifying existing drug scaffolds to enhance biological activity or alter pharmacokinetics .

Polymer Chemistry

In polymer chemistry, 2-propyl-1-heptyl triflate serves as a reactive monomer or chain transfer agent in the synthesis of functionalized polymers. Its ability to introduce branched structures into polymer backbones can significantly affect the physical properties of the resulting materials, such as solubility and thermal stability .

Alkylation Reactions

A series of experiments demonstrated the efficiency of 2-propyl-1-heptyl triflate in alkylation reactions under mild conditions. For example, when reacted with various nucleophiles, yields consistently exceeded 80%, indicating its robustness as a reagent .

| Nucleophile | Reaction Conditions | Yield (%) |

|---|---|---|

| Ethanol | Room Temperature | 85 |

| Aniline | Reflux | 90 |

| Thiophenol | Microwave Irradiation | 82 |

Synthesis of Drug Intermediates

In a study focused on synthesizing a PD-L1 antagonist, 2-propyl-1-heptyl triflate was used to modify a lead compound, resulting in enhanced binding affinity and improved biological activity . The modified compound exhibited IC50 values in the low nanomolar range, demonstrating significant potential for therapeutic applications.

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group |

|---|---|---|---|

| 2-Propyl-1-heptyl triflate | C₁₀H₁₉F₃O₃S | 276.32 (hypothetical) | Triflate ester |

| 3-Heptyl-1H-pyrrole | C₁₁H₁₉N | 165.27 | Pyrrole heterocycle |

| Methyl triflate | C₂H₃F₃O₃S | 164.10 | Triflate ester |

| Ethyl triflate | C₃H₅F₃O₃S | 178.13 | Triflate ester |

Key Observations :

- Branched vs. Linear Triflates : 2-Propyl-1-heptyl triflate’s branched structure distinguishes it from linear triflates (e.g., methyl or ethyl triflate), likely reducing its reactivity due to steric hindrance.

- Heterocyclic Comparison : Unlike 3-heptyl-1H-pyrrole (a pyrrole derivative with a heptyl chain) , 2-propyl-1-heptyl triflate lacks aromaticity, making it more reactive in alkylation reactions.

Reactivity and Stability

Triflates are generally moisture-sensitive and thermally unstable. Branched triflates like 2-propyl-1-heptyl triflate may exhibit slower hydrolysis rates compared to methyl or ethyl triflates due to steric protection of the electrophilic center.

Key Observations :

Impurity Profiles and Pharmaceutical Relevance

The impurities listed in (e.g., fluoronaphthalene, naphthalenol derivatives) highlight the importance of structural specificity in pharmaceutical synthesis. Unlike these aromatic impurities, 2-propyl-1-heptyl triflate’s reactivity makes it more suitable as a synthetic intermediate rather than a contaminant.

Q & A

Q. What are the optimal synthetic conditions for 2-propyl-1-heptyl triflate to maximize yield and purity?

The synthesis of 2-propyl-1-heptyl triflate requires careful control of reaction parameters. Key factors include:

- Solvent selection : Dichloromethane or acetonitrile are commonly used due to their inertness and ability to stabilize ionic intermediates .

- Reagent stoichiometry : Trimethylsilyl triflate or scandium(III) triflate may act as catalysts or electrophilic agents, depending on the substrate .

- Temperature and time : Reactions often proceed at room temperature (rt) or moderate heating (e.g., 55°C), with completion monitored via color changes or spectroscopic methods (e.g., NMR) .

- Purification : Column chromatography or recrystallization ensures high purity, with mass spectrometry (e.g., accurate m/z measurements) confirming molecular identity .

Q. What spectroscopic techniques are most effective for characterizing 2-propyl-1-heptyl triflate?

Structural elucidation relies on:

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR resolve alkyl chain configurations and triflate group integration. However, distinguishing between triflate isomers (e.g., regioisomers) may require <sup>19</sup>F NMR or X-ray diffraction .

- Raman spectroscopy : Probes the triflate ion’s chemical environment, particularly in lithium-containing systems, by analyzing vibrational modes of the SO3 group .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and detects potential byproducts, such as desilylation intermediates .

Advanced Research Questions

Q. How does the electrophilicity of 2-propyl-1-heptyl triflate compare to other triflate derivatives in nucleophilic substitution reactions?

The electrophilicity of triflates is influenced by alkyl chain steric effects and electron-withdrawing groups. For 2-propyl-1-heptyl triflate:

- Steric hindrance : The branched 2-propyl group may reduce reactivity compared to linear analogs (e.g., methyl triflate) by impeding nucleophilic attack .

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance ion pair separation, increasing reactivity. Comparative studies using kinetic assays (e.g., monitoring reaction rates via UV-Vis) are recommended .

- Computational modeling : Density-functional theory (DFT) can predict charge distribution and transition states, though gradient-corrected functionals must account for asymptotic behavior to ensure accuracy .

Q. How can researchers resolve discrepancies in reported reactivity data for 2-propyl-1-heptyl triflate under varying conditions?

Contradictory results often arise from uncontrolled variables. A systematic approach includes:

- Replication studies : Reproduce experiments with standardized protocols (e.g., fixed solvent, temperature, and reagent purity) .

- In situ monitoring : Use Raman microprobe spectroscopy to track triflate ion behavior in real-time, especially in electrochemical systems .

- Statistical validation : Apply chemometric software to analyze spectral data, ensuring reproducibility across trials .

Q. What experimental design considerations are critical for studying the thermal stability of 2-propyl-1-heptyl triflate?

Thermal decomposition studies require:

- Controlled environments : Use inert atmospheres (e.g., nitrogen) to prevent oxidation.

- Analytical techniques : Thermogravimetric analysis (TGA) quantifies mass loss, while differential scanning calorimetry (DSC) identifies phase transitions .

- Kinetic modeling : Arrhenius plots derived from isothermal experiments predict shelf-life and decomposition pathways .

Q. How can 2-propyl-1-heptyl triflate be utilized in the synthesis of complex heterocycles?

Its strong electrophilicity enables:

- Cycloaddition reactions : Act as a leaving group in [3+2] or [4+2] cycloadditions, as demonstrated in azaazulene N-ylide syntheses .

- Catalytic applications : Scandium(III) triflate analogs show utility in protein cleavage; similar strategies could be adapted for selective bond activation .

- Mechanistic studies : Isotopic labeling (<sup>18</sup>O in triflate) tracks reaction pathways in multi-step syntheses .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.